molecular formula C7H12ClN3O B3249507 6-Methoxy-N2-methylpyridine-2,3-diamine hydrochloride CAS No. 194720-55-3

6-Methoxy-N2-methylpyridine-2,3-diamine hydrochloride

Cat. No.: B3249507
CAS No.: 194720-55-3
M. Wt: 189.64 g/mol
InChI Key: YAWWVJJDKDCXFV-UHFFFAOYSA-N
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Description

6-Methoxy-N2-methylpyridine-2,3-diamine hydrochloride is a chemical compound with the molecular formula C7H13Cl2N3O. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is a derivative of pyridine, a basic heterocyclic organic compound, and is often used in research and industrial applications due to its unique properties.

Preparation Methods

The synthesis of 6-Methoxy-N2-methylpyridine-2,3-diamine hydrochloride involves several steps. One common method includes the reaction of 6-methoxy-2-pyridinecarboxaldehyde with methylamine, followed by reduction and subsequent treatment with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include continuous flow processes and the use of automated reactors to ensure consistent production quality .

Chemical Reactions Analysis

6-Methoxy-N2-methylpyridine-2,3-diamine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like water or organic solvents, and catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Methoxy-N2-methylpyridine-2,3-diamine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for specific receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a component in drug formulations.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-Methoxy-N2-methylpyridine-2,3-diamine hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

6-Methoxy-N2-methylpyridine-2,3-diamine hydrochloride can be compared with other similar compounds, such as:

    6-Methoxy-2-methylamino-3-aminopyridine: This compound shares a similar structure but lacks the hydrochloride salt form, which can affect its solubility and reactivity.

    2,3-Pyridinediamine derivatives: These compounds have variations in the substituents on the pyridine ring, leading to differences in their chemical and biological properties

Properties

IUPAC Name

6-methoxy-2-N-methylpyridine-2,3-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.ClH/c1-9-7-5(8)3-4-6(10-7)11-2;/h3-4H,8H2,1-2H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWWVJJDKDCXFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=N1)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83732-72-3
Record name 2-Methylamino-3-amino-6-methoxypyridine dihydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83732-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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